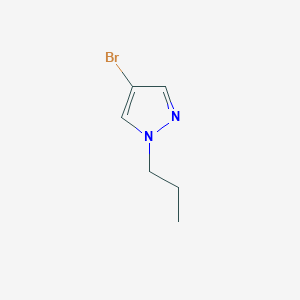

4-Bromo-1-propyl-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMASWNKUPTGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618921 | |

| Record name | 4-Bromo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141302-33-2 | |

| Record name | 4-Bromo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Bromo-1-propyl-1H-pyrazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of a Functionalized Pyrazole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is a privileged scaffold, appearing in numerous blockbuster drugs due to its favorable metabolic stability and versatile binding capabilities.[1] However, the true potential of this heterocycle is unlocked through precise functionalization. 4-Bromo-1-propyl-1H-pyrazole (CAS No: 141302-33-2) represents a quintessential example of a strategically designed building block.[2][3][4] The introduction of a propyl group at the N1 position modulates lipophilicity and steric profile, critical parameters for optimizing membrane permeability and target engagement.[5] Concurrently, the bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth examination of the synthesis, core physicochemical properties, and critical synthetic applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Profile

A comprehensive understanding of a building block's properties is foundational to its effective use in synthesis. The key data for this compound are summarized below. While specific experimental values for melting point and solubility are not widely published, its classification as a solid at room temperature provides practical guidance for handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 141302-33-2 | [2][3] |

| Molecular Formula | C₆H₉BrN₂ | [3][6] |

| Molecular Weight | 189.05 g/mol | [3][6] |

| Physical Form | Solid | [6] |

| Melting Point | Not reported | |

| Boiling Point | Not reported (Analog 4-Bromo-1-methyl-1H-pyrazole: 185-188 °C) | |

| Solubility | Soluble in common organic solvents (e.g., DMF, Dioxane, Toluene) | Inferred from reaction conditions |

| InChI Key | AHMASWNKUPTGAT-UHFFFAOYSA-N | [6] |

Safety and Handling: this compound is classified as acutely toxic if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Precautionary Statement: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)

Strategic Synthesis of this compound

The synthesis of the title compound is a logical two-step process, beginning with the N-alkylation of the parent pyrazole, followed by regioselective bromination at the electron-rich C4 position. This approach is favored because direct bromination of pyrazole can lead to mixtures, whereas the C4 position becomes the most nucleophilic and sterically accessible site after N1-substitution.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 1-Propyl-1H-pyrazole

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, 3-5 mL per gram of pyrazole).

-

Addition: Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting pyrazole is consumed.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude 1-propyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel to yield a clear oil.

Part B: Synthesis of this compound [2]

-

Setup: In a fume hood, dissolve the purified 1-propyl-1H-pyrazole (1.0 eq) in DMF (5-10 mL per gram) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Causality Behind Choice of Reagent: N-Bromosuccinimide (NBS) is selected as the brominating agent. Unlike elemental bromine, NBS is a solid that is safer to handle and provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.[7]

-

Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction to completion by TLC.

-

Work-up: Pour the reaction mixture into water. A solid precipitate may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).[2]

-

Purification: Wash the combined organic phases with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation. The resulting crude solid can be purified by trituration with cold hexanes or recrystallization to yield this compound as a white or off-white solid.[2]

Core Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The reaction couples the 4-bromopyrazole with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. This compound - CAS:141302-33-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Value of 4-Bromo-1-propyl-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as privileged scaffolds, integral to the structure of numerous therapeutic agents and natural products.[1][2] Their versatile chemical nature and significant biological activities make them a focal point of intensive research.[2] Within this important class of compounds, this compound emerges as a particularly valuable building block. The presence of a bromine atom at the 4-position provides a reactive handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions, which are fundamental to drug discovery efforts.[3]

This guide offers a comprehensive exploration of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for its effective application in synthesis and for predicting its behavior in biological systems.[4][5] For the drug development professional, properties such as solubility, lipophilicity, and molecular weight are pivotal indicators that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its potential as a therapeutic candidate.[6][7][8] This document serves as a technical resource, synthesizing foundational data with practical experimental protocols to empower researchers in leveraging this compound to its full potential.

Molecular Identity and Structural Characteristics

The foundational attributes of this compound are summarized below. These identifiers are essential for accurate documentation, database searching, and regulatory submissions. The structure features a five-membered pyrazole ring, substituted with a bromine atom at the C4 position and a propyl group at the N1 position.

| Property | Value | Source |

| Chemical Formula | C₆H₉BrN₂ | [9] |

| Molecular Weight | 189.05 g/mol | [9] |

| CAS Number | 141302-33-2 | [9] |

| IUPAC Name | This compound | |

| SMILES String | CCCN1C=C(C=N1)Br | |

| InChI | 1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |

| InChI Key | AHMASWNKUPTGAT-UHFFFAOYSA-N |

Figure 1: 2D Chemical Structure of this compound

Core Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a compound dictates its behavior from the reaction flask to a biological system. The interplay between these properties governs solubility, permeability, and target engagement.

| Property | Value / Description | Significance in Drug Development |

| Physical Form | Solid | |

| Boiling Point | Data not available for this specific compound. The related 4-Bromo-1-methyl-1H-pyrazole has a boiling point of 185-188 °C. | Important for purification via distillation and assessing thermal stability. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone.[2] | Critical for bioavailability. Poor aqueous solubility can hinder absorption and require complex formulation strategies.[5][6] |

| Lipophilicity (LogP) | No experimental data available. The combination of the nonpolar propyl chain and the bromine atom suggests a moderate to high lipophilicity. | A key determinant of membrane permeability, plasma protein binding, and metabolism. A balanced LogP is often sought to optimize efficacy and minimize off-target effects.[6][7][10] |

| pKa | No experimental data available. The pyridine-like N2 atom is weakly basic. The related 4-bromo-1H-pyrazole-3-carboxylic acid has a pKa of 2.63.[11] | Governs the ionization state of the molecule at physiological pH, which profoundly affects solubility, permeability, and receptor binding.[6] |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a synthesized compound. Below is a predictive analysis of the key spectral features of this compound based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two pyrazole ring protons and the seven protons of the propyl group. The pyrazole protons would appear as singlets in the aromatic region, while the propyl group would exhibit a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the sp²-hybridized carbons of the pyrazole ring and the sp³-hybridized carbons of the propyl chain.

-

Mass Spectrometry (MS): The mass spectrum would be characterized by a prominent molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are roughly 1:1), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.[12][13][14] Common fragmentation patterns would likely involve the loss of the propyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching from the alkyl chain (around 2850-3000 cm⁻¹), C=N and C=C stretching from the pyrazole ring (around 1400-1600 cm⁻¹), and a C-Br stretching vibration at lower frequencies.[15]

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any scientific endeavor rests on reproducible, validated protocols. The following section provides step-by-step methodologies for determining key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity. This protocol utilizes a standard digital melting point apparatus.[16]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Protocol:

-

For an unknown compound, perform a rapid heating to get an approximate melting range.

-

For a refined measurement, set the apparatus to heat rapidly to about 20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation & Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Rationale: Understanding a compound's solubility in various solvents is crucial for choosing appropriate systems for chemical reactions, purification, and formulation. This qualitative test provides a rapid assessment of solubility.[17]

Methodology:

-

Solvent Preparation: Arrange a series of test tubes, each containing approximately 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: Add a small, consistent amount (e.g., ~5 mg) of this compound to each test tube.

-

Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds to facilitate dissolution.

-

Observation: Allow the tubes to stand for 1-2 minutes. Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

-

Record: Document the solubility in each solvent.

Caption: Workflow for Qualitative Solubility Assessment.

Lipophilicity (LogP) Determination via Shake-Flask Method

Rationale: The partition coefficient (LogP) is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a critical measure of lipophilicity. The shake-flask method is the traditional and standard procedure for its determination.[10]

Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.

-

Stock Solution: Prepare a stock solution of this compound of known concentration in one of the phases (typically the one in which it is more soluble).

-

Partitioning: In a separatory funnel or vial, combine a precise volume of the stock solution with a precise volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 1-4 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and water (C_wat) layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_wat).

Caption: Workflow for LogP Determination (Shake-Flask).

Relevance and Implications in Drug Discovery

The physicochemical properties of this compound are not isolated data points; they collectively inform its strategic use in drug discovery.

-

Foundation for ADME Prediction: Properties like molecular weight (<500 Da is generally preferred for oral bioavailability), LogP, and solubility are foundational inputs for predictive models that assess a compound's likely pharmacokinetic behavior.[4][8] The moderate size and expected lipophilicity of this pyrazole derivative position it as a favorable starting point for lead optimization.

-

Synthetic Versatility: The true power of this molecule lies in its C4-bromo substituent. This functional group is a linchpin for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the systematic and efficient introduction of a vast array of chemical moieties.[3] This capability is essential for exploring the Structure-Activity Relationship (SAR) of a lead series, enabling chemists to fine-tune potency, selectivity, and ADME properties.

-

Scaffold for Target Engagement: The pyrazole core itself is a proven pharmacophore that can form crucial hydrogen bonds and other interactions within a protein's active site.[2] By using this compound as a starting material, medicinal chemists can build molecules that retain this valuable interaction potential while using the C4 position to probe different pockets of the binding site, thereby optimizing affinity and selectivity.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, combined with a predictable physicochemical profile, makes it an ideal starting point for the synthesis of novel, diverse, and biologically relevant compounds. The true value of this molecule is realized through its C4-bromo functionality, which unlocks a vast chemical space for exploration via robust and reliable cross-coupling chemistry. By understanding and applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of this compound to accelerate the discovery of next-generation therapeutics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. This compound - CAS:141302-33-2 - Sunway Pharm Ltd [3wpharm.com]

- 10. books.rsc.org [books.rsc.org]

- 11. guidechem.com [guidechem.com]

- 12. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. amherst.edu [amherst.edu]

Section 1: Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 4-Bromo-1-propyl-1H-pyrazole: Synthesis, Characterization, and Applications in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for effective interactions with various biological targets. The functionalization of the pyrazole ring at different positions is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.

This compound is a key heterocyclic building block that offers researchers a strategic entry point for molecular elaboration. The presence of a propyl group at the N1 position enhances lipophilicity compared to its N-H or N-methyl analogs, which can be crucial for membrane permeability and target engagement. The bromine atom at the C4 position is not merely a placeholder; it is a highly versatile functional handle for introducing further molecular complexity through a variety of cross-coupling reactions.[2][3] This guide provides a comprehensive overview of its synthesis, characterization, and strategic application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉BrN₂ | [4][5][6] |

| Molecular Weight | 189.05 g/mol | [4][5][7] |

| CAS Number | 141302-33-2 | [5][8] |

| Appearance | Solid | [4] |

| SMILES | CCCN1C=C(C=N1)Br | [4] |

| InChI Key | AHMASWNKUPTGAT-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 187.9949 Da |[9] |

Section 2: Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound involves the regioselective N-alkylation of the readily available precursor, 4-bromo-1H-pyrazole. This reaction proceeds via a classical SN2 mechanism.

Causality of Experimental Design:

-

Choice of Base: The pyrazole N-H proton is weakly acidic (pKa ≈ 14). A strong, non-nucleophilic base is required for complete deprotonation to form the pyrazolide anion, which is a much more potent nucleophile. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the pyrazole, driving the reaction forward by releasing hydrogen gas.

-

Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is optimal. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the pyrazolide anion, thus accelerating the SN2 reaction.

-

Alkylating Agent: 1-Bromopropane is a suitable electrophile, providing the required propyl group. An iodide, such as 1-iodopropane, could also be used and would likely react faster due to iodide being a better leaving group, but bromides are often more cost-effective and sufficiently reactive.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-bromo-1H-pyrazole (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of pyrazole).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Rationale: Portion-wise addition controls the rate of hydrogen gas evolution. The reaction is exothermic, and cooling prevents temperature spikes.

-

Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cessation of gas evolution indicates complete formation of the sodium pyrazolide salt.

-

Alkylation: Cool the reaction mixture back to 0°C and add 1-bromopropane (1.2 eq) dropwise via syringe.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Rationale: This safely neutralizes any unreacted NaH and protonates any remaining anionic species.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Section 3: Spectroscopic Characterization and Validation

Structural confirmation and purity assessment are critical. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous evidence for the formation of the desired product.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift (δ, ppm) or m/z | Rationale |

|---|---|---|---|

| ¹H NMR | H-3 (pyrazole) | ~7.5-7.6 | Singlet, adjacent to two nitrogen atoms. |

| H-5 (pyrazole) | ~7.5-7.6 | Singlet, adjacent to N-propyl group. | |

| N-CH₂ (propyl) | ~4.0-4.2 | Triplet, deshielded by the pyrazole ring nitrogen. | |

| CH₂-CH₃ (propyl) | ~1.8-2.0 | Sextet, standard alkyl region. | |

| CH₃ (propyl) | ~0.9-1.0 | Triplet, standard terminal methyl group. | |

| ¹³C NMR | C-4 (pyrazole) | ~95-100 | Carbon bearing bromine, significantly shielded. |

| C-3 (pyrazole) | ~138-140 | Aromatic CH carbon. | |

| C-5 (pyrazole) | ~128-130 | Aromatic CH carbon. | |

| N-CH₂ (propyl) | ~50-55 | Alkyl carbon attached to nitrogen. | |

| CH₂-CH₃ (propyl) | ~22-25 | Alkyl carbon. | |

| CH₃ (propyl) | ~10-12 | Alkyl carbon. | |

| Mass Spec (EI) | [M]⁺ | 188 / 190 | Molecular ion peak showing a characteristic ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| | [M-C₃H₇]⁺ | 147 / 149 | Fragment corresponding to the loss of the propyl group. |

Section 4: Strategic Utility in Medicinal Chemistry

This compound serves as an exceptionally valuable intermediate for generating diverse libraries of novel compounds. The C4-bromo substituent is primed for participation in various palladium-catalyzed cross-coupling reactions, enabling the facile installation of aryl, heteroaryl, alkyl, and amine fragments.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, creating novel substituted aminopyrazoles.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key functional group in many bioactive molecules.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These transformations are fundamental in modern drug discovery, allowing for rapid structure-activity relationship (SAR) studies.[10]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - CAS:141302-33-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. chembk.com [chembk.com]

- 7. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 9. PubChemLite - this compound (C6H9BrN2) [pubchemlite.lcsb.uni.lu]

- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Bromo-1-propyl-1H-pyrazole: A Comprehensive Guide to its Solubility in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development and synthetic chemistry, the success of a novel therapeutic agent is intrinsically linked to its physicochemical properties. Among these, solubility stands as a cornerstone, governing everything from reaction kinetics and purification efficiency to bioavailability and formulation. 4-Bromo-1-propyl-1H-pyrazole, a versatile heterocyclic compound, has garnered significant interest as a key building block in the synthesis of a wide array of biologically active molecules.[1] Its structural motif is a recurring feature in compounds targeting a range of therapeutic areas.[2][3] However, to effectively harness its synthetic potential, a thorough understanding of its behavior in various organic solvents is paramount.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the solubility of this compound, moving beyond mere data points to elucidate the underlying chemical principles. By synthesizing theoretical knowledge with practical, field-proven insights, this document will empower you to make informed decisions in your experimental designs, ultimately accelerating your research and development endeavors.

Molecular Profile of this compound

To comprehend the solubility characteristics of this compound, we must first examine its molecular architecture.

-

Chemical Formula: C₆H₉BrN₂[4]

-

Molecular Weight: 189.06 g/mol [4]

-

Structure: A five-membered pyrazole ring substituted with a bromine atom at the 4-position and a propyl group at the 1-position nitrogen.

The interplay between the aromatic pyrazole core, the electronegative bromine atom, and the non-polar propyl chain dictates its interactions with different solvent environments. The pyrazole ring itself, with its two nitrogen atoms, can participate in hydrogen bonding as an acceptor. The propyl group introduces a significant non-polar character, while the bromine atom adds to the overall molecular weight and polarizability.

Caption: Molecular structure of this compound.

Principles of Solubility: A Predictive Framework

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). A negative ΔG, favoring dissolution, is achieved through a favorable enthalpy of solution (ΔH), which arises from the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.

For this compound, we can predict its solubility based on the polarity and hydrogen bonding capabilities of the solvent:

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar propyl group will have favorable van der Waals interactions with these solvents. However, the polar pyrazole ring and the bromo substituent will be less effectively solvated, likely resulting in lower solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar pyrazole core. The absence of strong hydrogen bonding in the solvent means less energy is required to disrupt solvent-solvent interactions. We anticipate moderate to good solubility in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the nitrogen atoms of the pyrazole ring, the non-polar propyl chain may disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility, especially in highly polar solvents like water. Generally, pyrazole and its derivatives are more soluble in organic solvents like ethanol and methanol than in water.[5]

Predictive Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25 °C)

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Rationale |

| High Solubility | |||

| Dichloromethane (DCM) | Polar Aprotic | > 10 | Excellent solvation of the polar pyrazole ring and accommodation of the non-polar propyl group. |

| Chloroform | Polar Aprotic | > 10 | Similar to DCM, provides a good balance of polarity. |

| Acetone | Polar Aprotic | 5 - 10 | Good dipole-dipole interactions, though slightly less effective at solvating the non-polar tail than halogenated solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | 5 - 10 | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |

| Moderate Solubility | |||

| Ethyl Acetate | Polar Aprotic | 1 - 5 | Moderate polarity allows for reasonable solvation. |

| Methanol | Polar Protic | 1 - 5 | Hydrogen bonding with the pyrazole nitrogen is possible, but the propyl group disrupts the solvent's H-bonding network. |

| Ethanol | Polar Protic | 1 - 5 | Similar to methanol, with a slightly more non-polar character that may better accommodate the propyl group. |

| Toluene | Non-Polar | 0.5 - 2 | Aromatic stacking interactions with the pyrazole ring can contribute to solubility. |

| Low Solubility | |||

| Isopropanol | Polar Protic | < 1 | Increased steric hindrance and a more extensive hydrogen-bonding network compared to methanol and ethanol. |

| Acetonitrile | Polar Aprotic | < 1 | Highly polar nature makes it a poorer solvent for the non-polar propyl group. |

| Hexane | Non-Polar | < 0.1 | Primarily van der Waals interactions with the propyl chain are insufficient to overcome the solute-solute interactions of the polar core. |

| Water | Polar Protic | < 0.1 | The non-polar propyl group leads to a significant hydrophobic effect, resulting in very low aqueous solubility. |

Disclaimer: The values presented in Table 1 are predictive and should be confirmed experimentally.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

For viscous or finely dispersed solids, centrifuge the vials at a moderate speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered aliquot with the HPLC mobile phase to a concentration within the calibrated range of the instrument.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility: Beyond the Solvent

While the choice of solvent is the primary determinant of solubility, other factors can significantly impact the dissolution process.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[6] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. For recrystallization purposes, understanding the temperature-solubility profile is crucial for maximizing yield and purity.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, pure sample for accurate solubility measurements.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can efficiently screen for suitable solvent systems for synthesis, purification, and formulation. The provided predictive solubility table serves as a valuable starting point, saving time and resources in the laboratory.

As the importance of pyrazole derivatives in medicinal chemistry continues to grow, a deeper understanding of their physicochemical properties will be indispensable.[2][3][7] Future work should focus on generating extensive experimental solubility data for this and related compounds across a wider range of solvents and temperatures. Such data will not only be of immense practical value but will also contribute to the development of more accurate predictive models for solubility, further empowering the scientific community in the quest for novel therapeutics.

References

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-isopropyl-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical and Nano Sciences. (2019). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijrpr.com [ijrpr.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 141302-33-2 | RFA30233 [biosynth.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. jpsionline.com [jpsionline.com]

A Comprehensive Safety & Handling Guide for 4-Bromo-1-propyl-1H-pyrazole

An In-depth Technical Guide for Drug Development Professionals

This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for 4-Bromo-1-propyl-1H-pyrazole (CAS No: 141302-33-2). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate. The narrative synthesizes available safety data with field-proven insights to ensure a comprehensive understanding of risk mitigation. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] As a functionalized intermediate, this compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical research.[2][3] This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to explain the causality behind safety protocols, empowering laboratory personnel to work with this chemical confidently and safely.

Section 1: Core Hazard Identification & GHS Classification

The primary step in any risk assessment is a thorough understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as follows.

| GHS Classification Attribute | Description | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Class | Acute Toxicity, Oral (Category 4) | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

The GHS classification points to acute oral toxicity as the principal, officially recognized hazard. This necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, and smoking in laboratory areas and enforcing rigorous personal hygiene practices after handling.

A Note of Caution: Distinguishing from Unsubstituted 4-Bromopyrazole

It is critical for researchers to recognize that the safety profile for the parent compound, 4-Bromo-1H-pyrazole (CAS: 2075-45-8), is more extensive. The unsubstituted version is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6]

While these classifications are not currently applied to the 1-propyl substituted derivative, the structural similarity warrants a precautionary approach. The addition of a propyl group may alter the compound's physicochemical properties, but the underlying potential for irritancy from the brominated pyrazole core should not be dismissed. Therefore, all handling procedures should assume the potential for skin, eye, and respiratory irritation.

Section 2: Physicochemical Properties & Their Safety Implications

Understanding a compound's physical state and properties is fundamental to predicting its behavior in a laboratory setting and selecting appropriate safety controls.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| CAS Number | 141302-33-2 | [7] |

| Molecular Formula | C₆H₉BrN₂ | [8] |

| Molecular Weight | 189.05 g/mol | [8] |

| Physical Form | Solid | |

| Flash Point | Not Applicable |

The compound is a non-combustible solid under standard conditions. The primary physical hazard arises from the potential for generating airborne dust during handling (e.g., weighing, transferring). This dust, if inhaled or ingested, poses a health risk. The lack of available data on properties such as vapor pressure or melting point means that a conservative approach, assuming the potential for dust formation, is the most scientifically sound strategy.

Section 3: Risk Mitigation & Personal Protective Equipment (PPE)

Effective safety management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures.

Given that elimination and substitution are not viable for research applications, the focus shifts to robust engineering controls, administrative procedures, and appropriate PPE.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the identified hazards of acute oral toxicity and potential irritancy.

| PPE Item | Specification | Rationale for Use |

| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or 29 CFR 1910.133 (OSHA). | Protects eyes from airborne dust and accidental splashes, mitigating the risk of serious eye irritation.[5][9] |

| Hand Protection | Nitrile gloves (inspected before use). | Prevents skin contact, mitigating the risk of potential skin irritation and dermal absorption.[6] |

| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not required for small quantities handled in a fume hood. Use a NIOSH/MSHA or EN 149 approved respirator if handling large quantities or if dust generation is unavoidable. | Mitigates the risk of inhaling airborne dust, which could cause respiratory irritation and lead to ingestion.[9] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Protocol for Safe Handling and Storage

-

Preparation: Designate a specific work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[5]

-

PPE Donning: Put on all required PPE as specified in Section 3.1.

-

Material Transfer: When weighing or transferring the solid, perform the task over a tray or weigh paper to contain any minor spills. Use spatulas and tools that minimize dust generation.

-

Post-Handling: After handling, thoroughly clean the work area. Wash hands with soap and water, even after removing gloves.[6]

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be stored away from foodstuffs and incompatible materials such as strong oxidizing agents.[5][7] The designated storage class is 13 for non-combustible solids.

Accidental Release & Spill Management

A swift and structured response is crucial in the event of a spill. The following workflow should be adopted.

Protocol for a Minor Solid Spill:

-

Control & Notify: Ensure proper PPE is worn. Alert others in the immediate area.

-

Containment: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.

-

Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid actions that create dust.[5]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.

-

Reporting: Report the incident to the laboratory supervisor.

Section 5: Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a POISON CENTER or physician immediately for medical advice.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |

Fire-Fighting Measures

Although the material is not combustible, it may be involved in a fire with other laboratory chemicals.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam are generally suitable.[6][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).[5]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[5][7]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Product Disposal: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[7] Do not allow the material to enter sewer systems or waterways.[7]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[7]

-

Regulatory Compliance: All disposal practices must comply with federal, state, and local environmental regulations.

Section 7: Addressing Toxicological & Ecological Data Gaps

A review of available safety data reveals a significant lack of comprehensive toxicological and ecological information for this compound.[7] Data regarding carcinogenicity, mutagenicity, reproductive toxicity, and environmental fate (persistence, bioaccumulation) is largely unavailable.

This absence of data must not be interpreted as an absence of hazard. For the research and drug development professional, this underscores the importance of the precautionary principle . All handling procedures should be designed to minimize exposure and environmental release, assuming the potential for unknown long-term or ecological effects until comprehensive data becomes available. This commitment to a robust safety culture is the hallmark of scientific integrity and responsible research.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. sagarlifescience.com [sagarlifescience.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Handling and Storage of Brominated Pyrazole Compounds

Introduction: The Critical Role and inherent Challenges of Brominated Pyrazoles

Brominated pyrazoles represent a cornerstone class of heterocyclic compounds, indispensable to the modern drug discovery and development landscape. Their unique structural motifs are integral to a multitude of approved therapeutics, from kinase inhibitors in oncology to novel agents targeting infectious diseases.[1][2][3] The strategic incorporation of a bromine atom onto the pyrazole scaffold provides a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.[4] However, this valuable reactivity also presents significant challenges in the handling, storage, and long-term stability of these compounds.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely and effectively manage brominated pyrazole compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind best practices, ensuring the preservation of compound integrity from receipt to disposal, thereby safeguarding both personnel and the fidelity of your research.

Chemical Properties and Reactivity: A Foundation for Safe Handling

A thorough understanding of the chemical nature of brominated pyrazoles is paramount to anticipating their behavior and implementing appropriate handling and storage strategies.

1.1. Structure, Stability, and the C-Br Bond

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms.[5] The stability of brominated pyrazoles can be influenced by the position and number of bromine substituents, as well as other functional groups on the ring.[6] The carbon-bromine (C-Br) bond is susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions, which is the very property that makes these compounds valuable synthetic intermediates.[7][8]

However, this reactivity also means they can be sensitive to:

-

Light: Photochemical decomposition can occur, leading to the formation of radical species and subsequent degradation.[9]

-

Heat: Thermal decomposition is a risk, particularly for compounds with multiple bromine atoms or other sensitive functional groups.[10][11] Some compounds may decompose near their melting or boiling points.[10][12]

-

Strong Acids and Bases: These can promote degradation or unwanted side reactions.

-

Oxidizing Agents: Brominated pyrazoles are incompatible with strong oxidizing agents.[12][13]

-

Moisture: Certain brominated pyrazoles can be moisture-sensitive, leading to hydrolysis or other forms of decomposition.[11]

1.2. Potential Degradation Pathways

Understanding how these molecules can break down is key to preventing it. The primary degradation pathways involve the C-Br bond and the pyrazole ring itself.

Caption: Potential degradation pathways for brominated pyrazole compounds.

Hazard Identification and Risk Assessment: The Primacy of Safety

Brominated pyrazole compounds, like many active pharmaceutical ingredients and their precursors, should be treated as potentially hazardous. A thorough risk assessment must be conducted before any handling occurs.

2.1. Toxicological Profile

Many brominated pyrazoles have incomplete toxicological data.[7][8] Therefore, it is prudent to handle them as if they are toxic. The primary routes of exposure are inhalation, skin contact, and ingestion.[12]

Based on Safety Data Sheets (SDS) for representative compounds like 4-bromopyrazole, the common hazards include:

-

Serious Eye Irritation (H319): Causes serious eye irritation.[14][15]

-

Respiratory Irritation (H335): May cause respiratory irritation.[14][15]

2.2. The Indispensable Role of the Safety Data Sheet (SDS)

Before handling any new brominated pyrazole, the SDS must be reviewed in its entirety. This document provides critical, compound-specific information on:

-

Hazard identification

-

First-aid measures

-

Fire-fighting measures

-

Accidental release measures

-

Handling and storage

-

Exposure controls and personal protective equipment (PPE)

Best Practices for Handling: A Systems Approach to Safety

Safe handling is a multi-faceted process that integrates engineering controls, personal protective equipment, and meticulous procedures.

3.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of powdered brominated pyrazoles or their solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

-

Glove Box/Inert Atmosphere: For compounds that are particularly sensitive to air or moisture, a glove box or Schlenk line techniques are required.[7][9][17][18] This is especially critical when working with organometallic reagents in subsequent reactions.[7][8]

3.2. Personal Protective Equipment (PPE): The Essential Barrier

The following table summarizes the recommended PPE. Always consult the specific SDS for any additional requirements.[10][14][15]

| Task | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |

| Weighing/Dispensing Solids | Nitrile gloves (inspect before use)[12] | Tightly fitting safety goggles with side-shields[10][14] | Lab coat | N95 dust mask or full-face respirator if exposure limits are exceeded[10][14][15] |

| Handling Solutions | Chemical-resistant gloves (e.g., nitrile) | Tightly fitting safety goggles with side-shields | Lab coat, consider chemical-resistant apron | Not typically required if in a fume hood |

| Large-Scale Operations | Heavy-duty, chemical-resistant gloves | Face shield and safety goggles | Chemical-resistant suit or apron | As determined by risk assessment |

3.3. Experimental Protocols: Ensuring Reproducibility and Safety

Protocol 1: Safe Weighing and Dispensing of a Solid Brominated Pyrazole

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Place a weigh boat on an analytical balance inside the hood.

-

Dispensing: Carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of the compound to the weigh boat. Avoid creating dust.[13][14] If dust is generated, allow it to settle before proceeding.

-

Closure: Tightly close the main container immediately after dispensing.[19][20]

-

Transfer: Carefully transfer the weighed compound to the reaction vessel.

-

Decontamination: Clean the spatula and any contaminated surfaces with an appropriate solvent. Dispose of contaminated materials as hazardous waste. Wash hands thoroughly after handling.[19]

Protocol 2: Setting up a Reaction under an Inert Atmosphere (Schlenk Line)

This protocol is essential for reactions involving air- or moisture-sensitive brominated pyrazoles or reagents.

-

Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled while hot.

-

System Purge: Connect the assembled apparatus (e.g., a Schlenk flask) to the Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[17]

-

Reagent Addition: Add solid reagents under a positive flow of inert gas. Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe.[17][18]

-

Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler system.

Caption: A generalized workflow for safely handling brominated pyrazole compounds.

Optimal Storage Conditions: Preserving Compound Integrity

Improper storage is a common cause of compound degradation, leading to failed experiments and questionable results. The following conditions are crucial for maintaining the long-term stability of brominated pyrazoles.

| Storage Parameter | Condition | Rationale |

| Temperature | Cool, dry place.[10][14][19] Some may require refrigeration.[20] | Minimizes thermal degradation and reaction with atmospheric moisture. |

| Atmosphere | Tightly closed container.[12][14][19][20] For sensitive compounds, store under inert gas (Ar or N₂). | Prevents oxidation and reaction with moisture. |

| Light | Store in an amber vial or in the dark. | Prevents photochemical decomposition. |

| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[12][13] | Prevents hazardous reactions and degradation. |

Waste Disposal: Environmental Responsibility

All waste containing brominated pyrazoles, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.

-

Collection: Collect waste in suitable, closed, and clearly labeled containers.[10][14]

-

Disposal: Dispose of contents and containers through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not allow the material to enter drains or the environment.[10][14] The disposal of brominated compounds is a subject of environmental research due to their persistence.[21][22][23]

Conclusion

The successful use of brominated pyrazole compounds in research and drug development hinges on a comprehensive understanding of their chemical properties and a disciplined approach to their handling and storage. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and meticulous experimental technique, scientists can ensure the safety of personnel, the integrity of their materials, and the validity of their scientific outcomes. Always prioritize safety and consult the Safety Data Sheet as the definitive source of information for each specific compound.

References

-

SAFETY DATA SHEET - 4-Bromo-1H-pyrazole. Fisher Scientific. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. [Link]

-

The Bromination of Pyrazabole. DTIC. [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

-

The Manipulation of Air-Sensitive Compounds. [Link]

-

Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. NIH. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. NIH. [Link]

-

Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. [Link]

-

Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. [Link]

-

Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. [Link]

-

Bromination of pyrazole derivatives. ResearchGate. [Link]

-

Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

-

Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

-

Electrochemical C−H chlorination and bromination of pyrazoles. ResearchGate. [Link]

-

Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. The European Brominated Flame Retardant Industry Panel. [Link]

-

Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. NIH. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chemicalbook.com [chemicalbook.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. benchchem.com [benchchem.com]

- 18. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]

- 19. aksci.com [aksci.com]

- 20. combi-blocks.com [combi-blocks.com]

- 21. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]

- 23. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties, synthetic accessibility, and the capacity to engage in various biological interactions.[3][4] This guide provides a comprehensive exploration of the pyrazole core, from its fundamental properties and synthesis to its role in blockbuster therapeutics. We will delve into the mechanistic underpinnings of pyrazole-containing drugs, provide detailed experimental protocols, and offer insights into the structure-activity relationships (SAR) that drive their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

The Pyrazole Core: Physicochemical and Pharmacokinetic Rationale

The success of the pyrazole ring in drug design is not accidental; it is rooted in its distinct electronic and structural features. As a five-membered aromatic heterocycle, it possesses a unique profile that medicinal chemists can exploit.[5]

1.1. Aromaticity and Bioisosterism

The pyrazole ring is aromatic, which confers planarity and stability. This allows it to act as a bioisosteric replacement for other aromatic systems, most notably phenyl rings.[6] The strategic replacement of a benzene ring with a pyrazole can significantly improve a compound's physicochemical properties without compromising its ability to engage in necessary π-π stacking or hydrophobic interactions with a target protein.[6]

One of the most significant advantages of this bioisosteric switch is the reduction in lipophilicity.[6] Highly lipophilic compounds often suffer from poor solubility, increased metabolic liability, and off-target toxicity. The pyrazole ring, containing two nitrogen atoms, is considerably less lipophilic than a benzene ring, which can lead to an improved overall drug-like profile.[6]

Table 1: Physicochemical Property Comparison: Benzene vs. Pyrazole

| Property | Benzene | Pyrazole | Rationale for Advantage in Drug Design |

| CLogP | 2.14 | 0.24 | Lower lipophilicity improves aqueous solubility and can reduce metabolic clearance.[6] |

| Hydrogen Bonding | None | N-1: H-bond donorN-2: H-bond acceptor | Ability to form specific hydrogen bonds with target residues can significantly enhance binding affinity and selectivity.[6] |

| Metabolic Stability | Prone to oxidation (e.g., hydroxylation) | Generally more stable | Can serve as a more metabolically robust bioisostere for phenol or other easily metabolized arenes.[7] |

| Basicity (pKa) | N/A | 2.5 | The pyrazole ring is weakly basic, allowing for potential salt formation to improve solubility while avoiding the liabilities of strongly basic moieties. |

1.2. A Versatile Interaction Hub

The two nitrogen atoms in the pyrazole ring are not merely passive structural elements. They provide crucial hydrogen bonding capabilities. The N-1 position, when unsubstituted, acts as a hydrogen bond donor, while the lone pair of electrons on the N-2 atom serves as a hydrogen bond acceptor.[6] This dual nature allows the pyrazole scaffold to form highly specific and directional interactions within a protein's active site, a feature that is fundamental to achieving high potency and selectivity. This ability to act as a "bioisostere" for amides and other functional groups further expands its utility in drug design.[8]

Foundational Synthetic Strategies for the Pyrazole Core

The widespread use of pyrazoles is significantly aided by the existence of robust and flexible synthetic methodologies.[9][10] These methods allow for the controlled introduction of various substituents at different positions on the ring, enabling fine-tuning of a compound's biological activity.

2.1. Knorr Pyrazole Synthesis (Condensation of 1,3-Dicarbonyls)

The Knorr synthesis, first described in 1883, remains a cornerstone of pyrazole chemistry.[3] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[10] The choice of substituents on both reactants directly translates to the substitution pattern on the final pyrazole ring, making it a highly modular approach.

Caption: The Knorr Pyrazole Synthesis workflow.

2.2. 1,3-Dipolar Cycloaddition

Another powerful method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction.[3] This typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene.[11] This method provides access to pyrazole derivatives that may be difficult to obtain through condensation chemistry and is particularly useful for synthesizing specific regioisomers.[3]

2.3. Multi-Component Reactions (MCRs)

Modern synthetic chemistry increasingly favors efficiency and sustainability. Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, are ideal in this regard. Several MCRs have been developed for pyrazole synthesis, offering rapid access to diverse libraries of compounds from simple starting materials.[1][9]

Pharmacological Applications and Key Drug Examples

The pyrazole scaffold is a key component in numerous FDA-approved drugs across a wide range of therapeutic areas.[3][4][12] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral effects.[5][9][13]

Table 2: Selected FDA-Approved Pyrazole-Containing Drugs

| Drug Name | Target(s) | Therapeutic Area |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic[14][15] |

| Ruxolitinib | Janus Kinase 1/2 (JAK1/JAK2) | Anticancer (Myelofibrosis), Anti-inflammatory[16] |

| Sildenafil | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction, Pulmonary Hypertension[17] |

| Apixaban | Factor Xa | Anticoagulant[4] |

| Cefoselis | Penicillin-Binding Proteins | Antibacterial[18] |

3.1. Anti-inflammatory Agents: The COX-2 Inhibition Story

The development of selective COX-2 inhibitors was a landmark achievement in anti-inflammatory therapy, and the pyrazole scaffold was central to this success.[19]

-

Case Study: Celecoxib (Celebrex®) Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[14][20] The COX-1 isoform is constitutively expressed and plays a protective role in the gastrointestinal tract, while COX-2 is induced during inflammation and is responsible for synthesizing pain- and inflammation-mediating prostaglandins.[21][22] Non-selective NSAIDs inhibit both enzymes, leading to the common side effect of gastric ulcers.[15]

Mechanism of Action: Celecoxib's selectivity is driven by its structure. The active site of COX-2 is larger and has a hydrophilic side pocket that is absent in COX-1.[15] The polar sulfonamide side chain of celecoxib fits into this specific side pocket, allowing it to bind with high affinity and selectivity to COX-2, blocking the conversion of arachidonic acid to prostaglandin precursors.[14][23] This selective inhibition reduces inflammation and pain while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[22]

Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.

3.2. Anticancer Therapeutics: Targeting Kinase Signaling

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[2][24][25][26]

-

Case Study: Ruxolitinib (Jakafi®) Ruxolitinib is a potent inhibitor of the Janus kinases, JAK1 and JAK2.[16] These kinases are key components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation and immune responses.[27] In myeloproliferative neoplasms like myelofibrosis, this pathway is often hyperactivated.

Mechanism of Action: Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the catalytic domain of JAK1 and JAK2.[27] This binding prevents the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription). As a result, the downstream signaling cascade is blocked, leading to the inhibition of cell proliferation and a reduction in pro-inflammatory cytokine levels, which alleviates the symptoms of the disease.[27][28]

Caption: Mechanism of Ruxolitinib in the JAK-STAT signaling pathway.

3.3. Anti-Infective Agents